molecular formula C14H22N4O2 B7543291 N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide

Cat. No. B7543291
M. Wt: 278.35 g/mol
InChI Key: RJMPZOGBVNGHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide, also known as CPP or CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 works by inhibiting the enzyme GABA aminotransferase, which is involved in the metabolism of GABA. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. The increased levels of GABA can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety. In addition, N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 in lab experiments is its potency and selectivity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115. One area of interest is the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 in neurological disorders such as epilepsy, addiction, and anxiety. Another area of interest is the development of new and more potent GABA aminotransferase inhibitors that can be used in combination with N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 to achieve greater therapeutic efficacy. Finally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115, particularly at high doses, to ensure its safe use in clinical settings.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclohexane with 3-oxopiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with propanoyl chloride to yield N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115. The purity and yield of N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11(18-8-7-16-12(19)9-18)13(20)17-14(10-15)5-3-2-4-6-14/h11H,2-9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMPZOGBVNGHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.